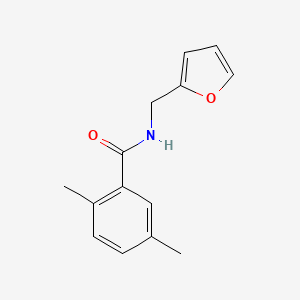
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as DPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DPC is a member of the pyridine family and is structurally similar to other compounds such as nicotine and anabasine.
作用机制
The mechanism of action of N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is not fully understood, but it is believed to act as a nicotinic acetylcholine receptor (nAChR) agonist. nAChRs are involved in various physiological processes, including neurotransmission, muscle contraction, and inflammation. By acting as an agonist, this compound may enhance the function of these receptors and improve their overall activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase antioxidant activity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
实验室实验的优点和局限性
One advantage of using N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments is its relatively low toxicity. In animal studies, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in humans and to identify the optimal dosage and administration method. Additionally, this compound may have potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in animal models. Further research is needed to determine its mechanism of action and potential use in cancer therapy.
合成方法
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 1,3-diphenylacetone to form 1,3-diphenyl-2,4-dinitrophenylhydrazone. The second step involves the reduction of the hydrazone using sodium borohydride to form this compound. The overall yield of this process is approximately 60%.
科学研究应用
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is being conducted to determine its efficacy in humans.
属性
IUPAC Name |
N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1-11H,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGQFBECBXINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)



![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)




